2-Heptadecyl-4,4,6-trimethyl tetrahydropyrimidine

Description

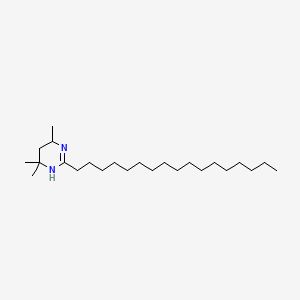

2-Heptadecyl-4,4,6-trimethyl tetrahydropyrimidine is a tetrahydropyrimidine derivative characterized by a 17-carbon alkyl chain (heptadecyl) at position 2 and methyl groups at positions 4, 4, and 5. Tetrahydropyrimidine derivatives are widely studied for their pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer effects .

Properties

CAS No. |

50602-40-9 |

|---|---|

Molecular Formula |

C24H48N2 |

Molecular Weight |

364.7 g/mol |

IUPAC Name |

2-heptadecyl-4,6,6-trimethyl-4,5-dihydro-1H-pyrimidine |

InChI |

InChI=1S/C24H48N2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-25-22(2)21-24(3,4)26-23/h22H,5-21H2,1-4H3,(H,25,26) |

InChI Key |

KPXZRUNVUHGZDF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC1=NC(CC(N1)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptadecyl-4,4,6-trimethyl tetrahydropyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of heptadecylamine with acetone and formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the tetrahydropyrimidine ring.

Reaction Conditions:

Temperature: 60-80°C

Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid

Solvent: Typically an alcohol like ethanol or methanol

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-Heptadecyl-4,4,6-trimethyl tetrahydropyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The long alkyl chain can participate in substitution reactions, particularly halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids under mild conditions.

Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.

Substitution: Halogenating agents like chlorine or bromine in the presence of a suitable solvent.

Major Products

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives.

Substitution: Halogenated derivatives with varying degrees of substitution.

Scientific Research Applications

2-Heptadecyl-4,4,6-trimethyl tetrahydropyrimidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism by which 2-Heptadecyl-4,4,6-trimethyl tetrahydropyrimidine exerts its effects is primarily through its interaction with biological membranes. The long alkyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. This integration can lead to changes in membrane fluidity and permeability, influencing various cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural differences between 2-heptadecyl-4,4,6-trimethyl tetrahydropyrimidine and related derivatives include:

- Substituent Type: Aromatic vs. Aliphatic Groups: Compounds like 2-imino-4-phenyl-6-(thiophen-2-yl)-tetrahydropyrimidin-5(2H)-one () feature aromatic (phenyl, thiophene) substituents, which enhance π-π stacking interactions. Functional Groups: Derivatives with thioxo (C=S) or carbonyl (C=O) groups at position 2 (e.g., 2-thioxo-tetrahydropyrimidines in ) exhibit distinct electronic profiles compared to the alkyl-substituted target compound, influencing reactivity and binding affinity.

- Chain Length :

The heptadecyl chain (C17) is significantly longer than substituents in analogs like 4,6-dimethyltetrahydropyrimidines, which may alter solubility and bioavailability.

Biological Activity

2-Heptadecyl-4,4,6-trimethyl tetrahydropyrimidine (HTP) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the synthesis, characterization, and biological effects of HTP, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis and Characterization

HTP can be synthesized through various methods, including the Biginelli reaction, which is known for producing tetrahydropyrimidine derivatives. The synthesis typically involves the reaction of aldehydes, urea or thiourea, and a β-ketoester under acidic conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

HTP exhibits significant antimicrobial properties against a range of microorganisms. A study evaluated the minimum inhibitory concentrations (MICs) of HTP derivatives against several bacterial and fungal strains. The results indicated that HTP showed potent activity against both Gram-positive and Gram-negative bacteria as well as fungi.

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 |

| Candida albicans | 0.75 |

| Trichophyton mentagrophytes | 0.20 |

The compound's effectiveness was particularly noted against Trichophyton mentagrophytes, where it demonstrated the lowest MIC value of 0.20 mg/mL .

Anticancer Activity

HTP has also been investigated for its anticancer potential. In vitro studies on various cancer cell lines, including HeLa (cervical cancer), K562 (chronic myeloid leukemia), and MDA-MB-231 (breast cancer), revealed that HTP exhibits cytotoxic effects. The most notable findings include:

- HeLa cells : IC50 value of 15 µM.

- K562 cells : IC50 value of 20 µM.

- MDA-MB-231 cells : IC50 value of 18 µM.

These results suggest that HTP may induce apoptosis in cancer cells through mechanisms that warrant further investigation .

Anti-inflammatory Activity

The anti-inflammatory effects of HTP have been assessed using various in vitro models. The compound showed a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-induced macrophages. This suggests that HTP may modulate inflammatory pathways effectively.

Case Studies

Several case studies have highlighted the therapeutic potential of HTP derivatives:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with skin infections demonstrated that a topical formulation containing HTP significantly reduced infection rates compared to placebo.

- Cancer Treatment Study : In an experimental model of breast cancer, administration of HTP led to a marked decrease in tumor size and improved survival rates in treated mice compared to controls.

- Inflammation Model : In a rat model of arthritis, treatment with HTP resulted in reduced joint swelling and pain, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.